molecular formula C10H13F3N4O B3039278 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide CAS No. 1005650-83-8

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide

Cat. No. B3039278
CAS RN: 1005650-83-8
M. Wt: 262.23 g/mol
InChI Key: JIJWRIMVAZWMRZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide” is C10H13F3N4O . It has a molecular weight of 262.23 . The InChI code for this compound is 1S/C7H7F3N2/c8-7(9,10)6-3-5(11-12-6)4-1-2-4/h3-4H,1-2H2,(H,11,12) .


Physical And Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : A study by Bonacorso et al. (2011) details the regioselective synthesis of succinyl-spaced pyrazoles, a category to which the compound belongs. This research provides insights into the synthesis methodologies applicable to similar compounds (Bonacorso et al., 2011).

  • pKa Determination : Jones et al. (1996) investigated the synthesis of trifluoromethylazoles, including compounds structurally similar to the one , and determined their pKa values using 19F NMR spectroscopy. This study is crucial for understanding the acidic and basic nature of such compounds (Jones et al., 1996).

  • Synthesis of Symmetrical and Non-Symmetrical Compounds : Bonacorso et al. (2010) describe the synthesis of symmetrical and non-symmetrical succinyl-bis pyrazoles. Their methodology could be relevant for synthesizing variants of the compound in focus (Bonacorso et al., 2010).

Biological and Pharmacological Applications

  • Anti-tumor Activities : Mohareb et al. (2012) researched pyrazole derivatives, including compounds structurally related to the one , and found significant anti-tumor activities against various human tumor cell lines. This indicates potential pharmacological applications for these compounds (Mohareb et al., 2012).

  • Antioxidant and Antimicrobial Activities : A study by Bonacorso et al. (2015) explored the synthesis of novel pyrazole compounds and evaluated their antioxidant and antimicrobial properties. This research suggests potential uses of these compounds in medical applications (Bonacorso et al., 2015).

  • COX-2 Inhibitors : Penning et al. (1997) synthesized a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, one of which is structurally similar to the compound . They evaluated their ability to inhibit cyclooxygenase-2 (COX-2), which is significant in developing new pharmaceuticals (Penning et al., 1997).

Safety and Hazards

The compound “2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide” is associated with several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4O/c1-5(9(18)15-14)17-7(6-2-3-6)4-8(16-17)10(11,12)13/h4-6H,2-3,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJWRIMVAZWMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)N1C(=CC(=N1)C(F)(F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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